molecular formula C8H3F3N2O3 B1612131 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS No. 142494-69-7

2-Nitro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1612131
CAS No.: 142494-69-7
M. Wt: 232.12 g/mol
InChI Key: RJIQRRVMKNNZPE-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3F3N2O3 and its molecular weight is 232.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Heterocyclic Chemistry : This compound is used in the synthesis of fluorine-containing 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, which are important in organic chemistry for their potential applications in various fields, including pharmaceuticals and materials science (Kovtonyuk, Gatilov, & Kobrina, 2012).

  • Catalysis and Nitration Reactions : The compound has been studied in the context of nitration reactions. For example, its use in regioselective nitration of deactivated mono-substituted benzenes over reusable acidic zeolite catalysts has been explored, which is significant for developing efficient and sustainable chemical processes (Smith, Ajarim, & El‐Hiti, 2010).

  • Medicinal Chemistry and Drug Development : Research includes the synthesis of 2-(alkylamino)benzonitriles using a rhodium-catalyzed cyanation process. Such compounds are relevant in medicinal chemistry for the development of new pharmaceutical agents (Dong et al., 2015).

  • Environmental Science and Biodegradation : Studies have been conducted on the microbially mediated abiotic formation of transformation products during denitrification processes, relevant in environmental science and the study of water treatment processes (Nödler et al., 2012).

  • Material Science and Corrosion Inhibition : The compound has been investigated for its role in corrosion inhibition of mild steel in acid media, which is crucial in materials science for developing protective coatings and corrosion inhibitors (Chaouiki et al., 2018).

  • Electrochemistry and Catalysis : There is research on its application in electrocatalytic oxidation processes, particularly in the synthesis of benzonitrile, which is an important organic intermediate in various industries (Wang et al., 2020).

  • Battery Technology : 4-(Trifluoromethyl)-benzonitrile has been studied as a novel electrolyte additive for high voltage lithium-ion batteries, highlighting its potential application in energy storage technologies (Huang et al., 2014).

Properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQRRVMKNNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592997
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142494-69-7
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitro-4-trifluoromethoxy-bromobenzene (2.0 g) in N,N-dimetbylformamide (2 ml) was treated with copper (I) cyanide (0.62 g) and the mixture heated at 150° C. for 1 hour. Toluene (10 ml) was added and the mixture was maintained at reflux for 1 hour. The mixture was filtered and the filtrate evaporated to give a dark oil which was purified by chromatography eluting with ethyl acetate/hexane (1:9) to give 2-nitro-4-trifluoromethoxybenzonitrile (1.1 g) as a yellow liquid, NMR (CDCl3) 7.65(m,1H), 8.0(d,1H), 8.15(m,1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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